N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide
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Overview
Description
N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide is a chemical compound with a complex structure that includes both hydroxy and hydroxyimino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide typically involves the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then reduced to the desired compound using appropriate reducing agents such as sodium borohydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted benzene compounds depending on the specific reagents and conditions used.
Scientific Research Applications
N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the compound can undergo redox reactions, affecting cellular pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide: Similar structure but with a methylamino group instead of a hydroxyimino group.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains a furazan ring and oxadiazole moiety, showing different chemical properties.
Uniqueness
N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide is unique due to its combination of hydroxy and hydroxyimino groups, which confer distinct reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N'-hydroxy-3-[(Z)-hydroxyiminomethyl]benzenecarboximidamide |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-2-6(4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5- |
InChI Key |
WFCYLXPFAAMTTH-YHYXMXQVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=NO)N)/C=N\O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C=NO |
Origin of Product |
United States |
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